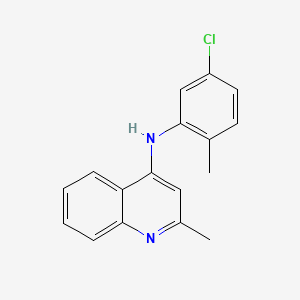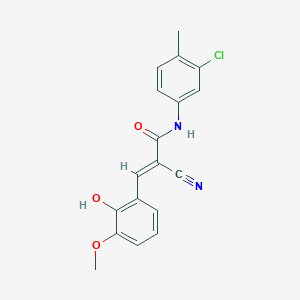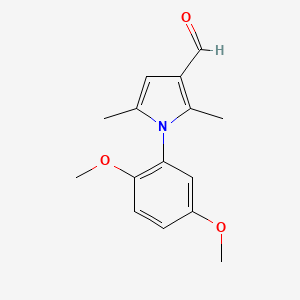![molecular formula C18H16N2O4 B5874185 N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins such as BIM. This leads to the release of BIM and other pro-apoptotic proteins, which activate the intrinsic apoptotic pathway and induce cell death. This compound has a higher affinity for BCL-2 protein than other anti-apoptotic proteins such as BCL-xL and MCL-1, making it a selective inhibitor of BCL-2.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. In preclinical studies, this compound has also been shown to inhibit tumor growth and improve survival in animal models of CLL, AML, and NHL. This compound has a favorable pharmacokinetic profile, with rapid absorption and distribution, and a half-life of approximately 17 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2 protein, and its ability to induce apoptosis in cancer cells. However, this compound has some limitations, including its potential toxicity and the development of resistance in some cancer cells. This compound should be used with caution in laboratory experiments, and appropriate controls should be included to ensure the specificity and reproducibility of the results.
Direcciones Futuras
Several future directions for N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide research include:
1. Combination therapy: this compound has shown promising results in combination with other anticancer agents, such as rituximab and venetoclax. Further studies are needed to identify optimal combinations and dosing schedules for this compound.
2. Biomarker identification: Biomarkers that predict response to this compound could improve patient selection and treatment outcomes. Several potential biomarkers, such as BCL-2 expression levels and genetic mutations, are currently being evaluated.
3. Mechanism of resistance: The development of resistance to this compound is a major challenge in its clinical use. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. New indications: this compound has shown promising results in CLL, AML, and NHL, but its potential for other types of cancer, such as breast and lung cancer, is currently being explored.
In conclusion, this compound is a promising small molecule inhibitor that targets BCL-2 protein and induces apoptosis in cancer cells. Its high potency and selectivity make it a valuable tool for laboratory experiments and a promising therapeutic agent for the treatment of various types of cancer. Further research is needed to optimize its clinical use and identify new indications for its use.
Métodos De Síntesis
The synthesis of N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The first step involves the preparation of 3-(1,3-benzodioxol-5-yl)acrylic acid, which is then converted to the corresponding acid chloride. The second key intermediate, N-(3-aminophenyl)acetamide, is prepared by reacting 3-nitroaniline with acetic anhydride. The final coupling reaction between the two intermediates results in the formation of this compound. The synthesis of this compound has been described in detail in several publications, including a patent application by AbbVie Inc.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has been extensively studied in preclinical models and clinical trials for the treatment of various types of cancer. In preclinical studies, this compound has shown potent and selective inhibition of BCL-2 protein, leading to apoptosis of cancer cells. In clinical trials, this compound has demonstrated promising results in patients with CLL, AML, and NHL, including those with relapsed or refractory disease. This compound has also been evaluated in combination with other anticancer agents, such as rituximab and venetoclax, with encouraging results.
Propiedades
IUPAC Name |
(E)-N-(3-acetamidophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)19-14-3-2-4-15(10-14)20-18(22)8-6-13-5-7-16-17(9-13)24-11-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZFQCPHWFLDGN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)

![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5874159.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)

